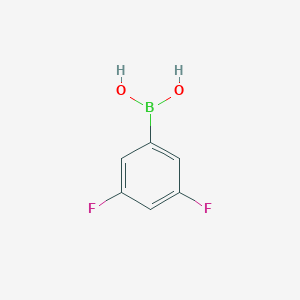

4-异丙基-5-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

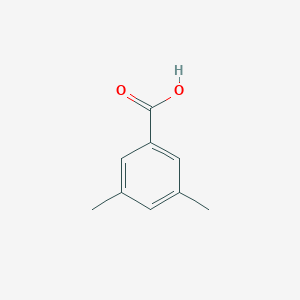

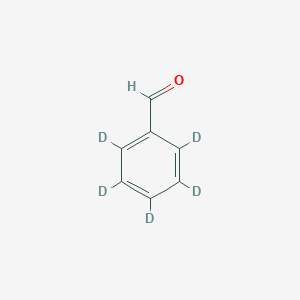

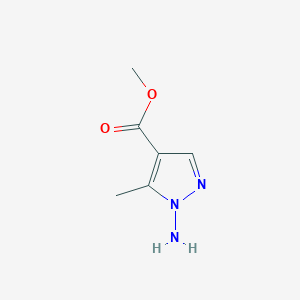

Triazole derivatives, including 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol, are a class of compounds that have garnered significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a 1,2,4-triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms. The triazole ring can be functionalized with various substituents, leading to a wide range of chemical and physical properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved through a series of reactions yielding excellent results . Another example is the synthesis of 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, which was prepared via a four-step procedure, including the formation of a hydrazide followed by reaction with carbon disulfide and cyclization . These methods demonstrate the versatility and adaptability of synthetic routes to access various triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the thione tautomer of a triazole compound was confirmed by X-ray single crystal measurement, and its structure was supported by DFT-optimized structures . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between thiol and thione forms. This tautomerism can be influenced by intramolecular proton transfer, as observed in the study of a triazole-thione compound . The reactivity of these compounds can also be tailored by substituting different functional groups, allowing for the synthesis of compounds with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using several analytical methods. The melting point, chromatographic techniques like TLC, and spectroscopic methods such as IR and NMR are used to confirm the identity and purity of the synthesized compounds . Additionally, the physicochemical and thermal properties can be studied using techniques like TG/DTG and UV-Vis spectroscopy . These properties are essential for the development of triazole-based drugs and materials.

科学研究应用

三唑并噻二唑的合成

通过四步法,由4-异丙基苯甲酸甲酯合成了一系列新的3-(4-异丙苯基)-6-取代苯基-[1,2,4]三唑[3,4-b][1,3,4]噻二唑。其中包括形成4-氨基-5-(4-异丙苯基)-4H-1,2,4-三唑-3-硫醇作为关键中间体。这些化合物,特别是5a、5c、5h和5i,表现出显着的抗菌和抗真菌活性,突出了它们在抗菌研究中的潜力(乔希、达拉尼、巴特和卡帕迪亚,2021年)。

缓蚀

盐水环境中铜的保护

合成了4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇(AMTT)化合物并对其进行了表征,证明在3.5% NaCl溶液中,其对铜的缓蚀效率超过94%。这是在0.5 mmol L−1的浓度下实现的,表明AMTT由于其化学吸附性能而具有作为有效缓蚀剂的潜力(乔汉、库雷希、卡里埃尔、塞约、马库斯和辛格,2019年)。

合成和化学性质

三唑衍生物的合成

一项研究重点关注1,2,4-三唑衍生物的合成和理化性质,包括4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇。该研究强调了这些化合物在药物科学中的重要性,因为它们具有高效率和低毒性。这项工作为具有预测的生物活性的新化合物的持续开发做出了贡献(克拉夫琴科、帕纳森科和克尼什,2018年)。

杀虫活性

四唑连接的三唑衍生物的开发

制备了一系列四唑连接的三唑衍生物,对印度谷蛾表现出显着的杀虫活性。这表明此类化合物在农业应用中的潜力,特别是在害虫控制方面(马迪拉、帕加达拉和乔纳拉加达,2015年)。

协同缓蚀

增强钢的缓蚀性能

一项研究证明了4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇与聚羧酸根和柠檬酸根离子协同作用,抑制C1010钢在冷却水系统中的腐蚀。这种混合配方显着提高了缓蚀效率并防止了水垢沉积,展示了在工业水系统中进行腐蚀防护的一种有前景的方法(坦苏格,2017年)。

安全和危害

The safety and hazards associated with the handling of 1,2,4-triazole derivatives have been documented8. However, the specific safety and hazards associated with “4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the available literature.

未来方向

The future directions in the research of 1,2,4-triazole derivatives are promising, with potential applications in various fields such as medicine and corrosion inhibition69. However, the specific future directions for “4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the available literature.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol”. Further research and studies may be needed to provide a more detailed analysis.

属性

IUPAC Name |

3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASORQSEVCDPBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

151519-23-2 |

Source

|

| Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)

![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)

![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)